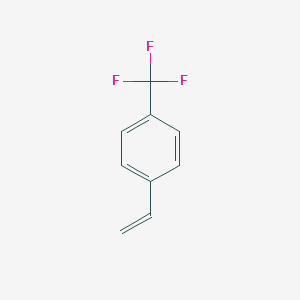
4-(Trifluoromethyl)styrene
Vue d'ensemble
Description
4-(Trifluoromethyl)styrene (TFMS) is a highly versatile monomeric compound that is widely used in the synthesis of various polymer materials. It is a colorless, flammable liquid that has a sweet odor. It has a wide range of applications in the synthesis of plastic materials, rubber, and coatings. It is also used as a solvent in various industrial processes. TFMS has numerous advantages over other monomers, including its high stability and low volatility. In addition, it has a low boiling point and is relatively non-toxic.
Applications De Recherche Scientifique
Organic Reactions : Poly[4-(diacetoxyiodo)styrene] is a valuable synthetic tool enabling iodination, oxidative 1,2-aryl migration, -hydroxylation, and oxidation of hydroquinones and sulfides (Togo, Abe, Nogami, & Yokoyama, 1999).
Polymer Science : Trifluoromethyl substituted styrene polymers and copolymers with methacrylates exhibit high transparency and thermal stability, making them promising as novel optical materials (Hong-xiang Teng, Liping Lou, Koike, Koike, & Okamoto, 2011). Additionally, highly fluorinated styrene-based materials, prepared by Atom Transfer Radical Polymerization (ATRP), show potential in water-resistant coatings and insulation due to their low surface energy (Borkar, Jankova, Siesler, & Hvilsted, 2004).
Photocatalysis : Photocatalytic trifluoromethylation and hydrotrifluoromethylation protocols for styrenes using fac-Ir(ppy)3, visible light, and CF3I are developed, enhancing reaction time and selectivity (Straathof, Cramer, Hessel, & Noël, 2016). Moreover, photocatalytic synthesis of allylic trifluoromethyl substituted styrene derivatives using a novel photochemical flow reactor offers alternative bond construction strategies (Kreis, Krautwald, Pfeiffer, Martin, & Carreira, 2013).
Pharmaceutical and Agrochemical Applications : Palladium-catalyzed trimethylenemethane cycloaddition allows the formation of exomethylene cyclopentanes with a trifluoromethyl group, valuable for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).
Material Properties : New polymers with bulky tris(trimethylsilyl)methyl substituents, including derivatives of trifluoromethyl styrenes, demonstrate high glass transition temperatures and increased rigidity, suitable for high-temperature applications (Safa, Babazadeh, Namazi, Mahkam, & Asadi, 2004).
Surface Chemistry : The surface structures of asymmetric fluorinated block copolymers, derived from fluorinated styrenes, affect the configuration of C8F17 side groups and the polymer backbone, influencing their surface properties (Yokoyama, Tanaka, Takahara, Kajiyama, Sugiyama, & Hirao, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)styrene, also known as 1-(trifluoromethyl)-4-vinylbenzene, is primarily targeted towards the respiratory system . It is used as an organic chemical synthesis intermediate .
Mode of Action
It has been successfully utilized in c–f bond activation in a cf3 group, mainly including anionic s n 2′-type substitution, cationic s n 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Biochemical Pathways
The compound plays a significant role in the synthesis of more complex fluorinated compounds. It has been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of this compound is the production of more complex fluorinated compounds . Overexposure may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The compound is sensitive to moisture and light, and it is incompatible with oxidizing agents, acids, bases, heat, ultraviolet radiation, and free radical initiators . It is recommended to be stored at 2-8°C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-ethenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDRCQPGANDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77884-24-3 | |
| Record name | Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77884-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50382303 | |
| Record name | 4-Trifluoromethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-50-6 | |
| Record name | 4-Trifluoromethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)styrene contribute to the performance of lithium metal batteries?
A1: this compound can be used to modify polymer electrolytes for lithium metal batteries []. It achieves this by selectively influencing ion transport. The trifluoromethyl (-CF3) group in this compound forms non-covalent interactions, specifically hydrogen bonds and dipole-dipole interactions, with TFSI- anions in the electrolyte. This interaction limits anion migration and improves the lithium transference number (tLi+), a key factor for efficient battery operation. Essentially, it helps lithium ions move more freely, leading to better battery performance.
Q2: Are there any computational studies that support the effectiveness of this compound in modifying polymer electrolytes?
A2: Yes, density functional theory (DFT) calculations have been used to investigate the impact of this compound on anion migration barriers []. These calculations confirm that the presence of the -CF3 group increases the energy barrier for anion movement, supporting the experimental findings of enhanced lithium ion transport in the modified electrolyte.
Q3: How does the structure of this compound influence its interaction with platinum nanoparticles?
A3: Research indicates that this compound, along with other para-substituted styrene derivatives, can be used to functionalize platinum nanoparticles []. The -CF3 group, being electron-withdrawing, influences the electron density of the styrene ring, affecting the molecule's interaction with the platinum surface. This interaction ultimately influences the size and properties of the resulting platinum nanoparticles.
Q4: What is the impact of the -CF3 group on the photoluminescent properties of platinum nanoparticles capped with this compound?
A4: Studies show that platinum nanoparticles capped with this compound exhibit photoluminescence []. The electron-withdrawing nature of the -CF3 group influences the energy levels within the system. This, in turn, affects the wavelengths of light absorbed and emitted by the nanoparticles, leading to observable shifts in the photoluminescence spectra compared to nanoparticles capped with styrene derivatives possessing different para-substituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

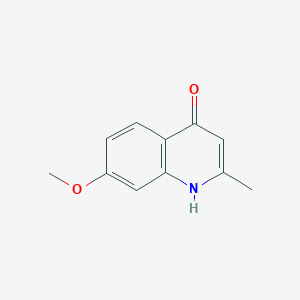
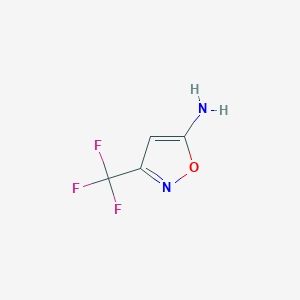
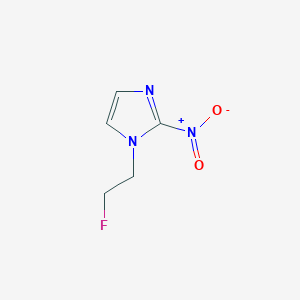

![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
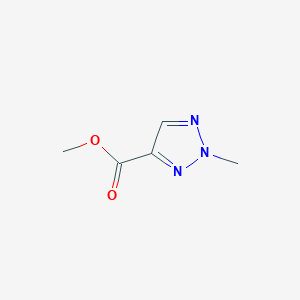

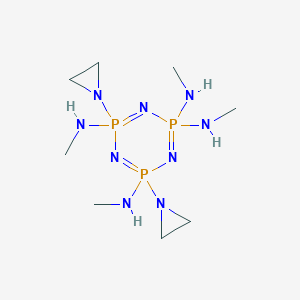
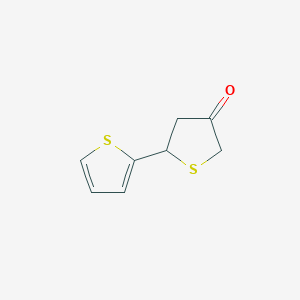
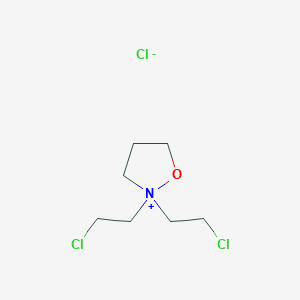
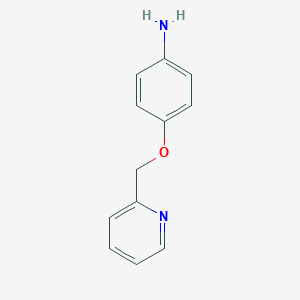
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

